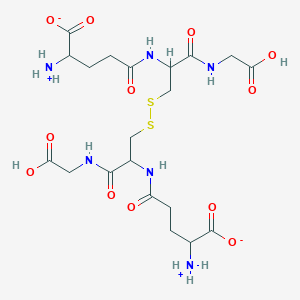

Oxiglutatione

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N6O12S2/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38)/t9-,10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZRWBKMTBYPTK-BJDJZHNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N6O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048972 | |

| Record name | Oxiglutatione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Glutathione disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14426 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Oxidized glutathione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27025-41-8 | |

| Record name | Oxidized glutathione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27025-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutathione disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027025418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutathione disulfide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03310 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxiglutatione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bi(glutathion-S-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXIGLUTATIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULW86O013H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxidized glutathione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Mechanisms and Biochemical Pathways of Oxiglutatione

The Glutathione (B108866) Redox Cycle

The Glutathione Redox Cycle is a critical antioxidant defense system that maintains the balance between the reduced form of glutathione (GSH) and its oxidized form, Oxiglutatione (GSSG). This cycle is fundamental for protecting cells from damage caused by reactive oxygen species (ROS) and for maintaining the appropriate redox environment necessary for cellular functions. patsnap.comresearchgate.net Glutathione, a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), is one of the most important intracellular antioxidants. patsnap.comresearchgate.net The ratio of GSH to GSSG is a primary indicator of cellular oxidative stress; a high GSH/GSSG ratio is characteristic of a healthy cell, while a decrease in this ratio signals an oxidative imbalance. smolecule.com

Formation of this compound from Reduced Glutathione

This compound is formed when two molecules of reduced glutathione are oxidized, forming a disulfide bond between their cysteine residues. patsnap.com This conversion can occur through both enzymatic and non-enzymatic processes, primarily as a consequence of neutralizing harmful oxidants.

The primary enzymatic pathway for the formation of this compound involves the glutathione peroxidase (GPx) family of enzymes. researchgate.netscielo.br These enzymes catalyze the reduction of harmful hydroperoxides, such as hydrogen peroxide (H₂O₂) and lipid hydroperoxides (LOOH), using GSH as the reducing substrate. scielo.brplos.org In this reaction, two molecules of GSH donate electrons to reduce the peroxide, leading to the formation of one molecule of GSSG and a less harmful product (e.g., water or an alcohol). researchgate.net

Peroxiredoxins (PRXs) are another family of ubiquitous thiol-dependent peroxidases that play a role in peroxide reduction. nih.govjmb.or.kr While many PRXs preferentially use thioredoxin as their electron donor, some plant and other non-mammalian glutathione peroxidases are functionally classified as peroxiredoxins. plos.orgmdpi.com These enzymes can also contribute to the oxidation of GSH to GSSG during the detoxification of ROS. plos.org

Table 1: Key Enzymes in the Enzymatic Formation of this compound This table is interactive. Sort columns by clicking on the headers.

| Enzyme | Substrate(s) | Function |

|---|---|---|

| Glutathione Peroxidase (GPx) | Reduced Glutathione (GSH), H₂O₂, Lipid hydroperoxides (LOOH) | Catalyzes the reduction of peroxides, leading to the oxidation of 2 GSH molecules to 1 GSSG molecule. scielo.brplos.org |

| Peroxiredoxins (PRXs) | Reduced Glutathione (GSH), Peroxides | A family of thiol peroxidases that reduce peroxides; some members can utilize GSH, contributing to GSSG formation. nih.govjmb.or.kr |

Reduced glutathione can also be oxidized to this compound through non-enzymatic reactions. This occurs when GSH directly scavenges free radicals and other reactive oxygen species. researchgate.netencyclopedia.pub The sulfhydryl group (-SH) of cysteine in GSH can donate an electron to neutralize these highly reactive molecules. patsnap.comencyclopedia.pub In this process, the resulting glutathione radical (GS•) rapidly reacts with another GS• radical to form the stable disulfide GSSG. This direct, non-enzymatic pathway is a crucial line of defense against oxidative damage. researchgate.net

Reduction of this compound to Reduced Glutathione

To maintain the cellular pool of reduced glutathione and thus preserve antioxidant capacity, this compound must be efficiently recycled back to GSH. This reduction is a critical part of the glutathione redox cycle and is accomplished by specific enzymatic systems.

The principal enzyme responsible for the regeneration of GSH from GSSG is Glutathione Reductase (GR). researchgate.netresearchgate.net GR is a flavoprotein that catalyzes the reduction of the disulfide bond in GSSG to yield two molecules of reduced GSH. researchgate.net This reaction is critically dependent on the reducing power of Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH), which acts as an electron donor. researchgate.netscielo.br During the reaction, NADPH is oxidized to NADP+, thus linking the glutathione redox cycle to other metabolic pathways that generate NADPH, such as the pentose (B10789219) phosphate pathway. The continuous activity of GR is essential for maintaining a high GSH/GSSG ratio, which is vital for protecting cells against oxidative stress. patsnap.com

In addition to Glutathione Reductase, the thioredoxin (Trx) and glutaredoxin (Grx) systems are also involved in cellular thiol-disulfide homeostasis and can contribute to the reduction of GSSG. mdpi.com Glutaredoxins are small oxidoreductase enzymes that specifically catalyze the reduction of disulfide bonds, including GSSG and mixed disulfides between proteins and glutathione (protein-S-SG). nih.gov The glutaredoxin system utilizes electrons from NADPH, which are transferred via Glutathione Reductase, to reduce GSSG, thereby complementing the primary action of GR and ensuring robust maintenance of the cellular glutathione pool. mdpi.comymdb.ca

Table 2: Key Enzymes in the Reduction of this compound This table is interactive. Sort columns by clicking on the headers.

| Enzyme | Substrate(s) | Cofactor/Electron Donor | Function |

|---|---|---|---|

| Glutathione Reductase (GR) | This compound (GSSG) | NADPH | Catalyzes the reduction of GSSG to two molecules of GSH. researchgate.netresearchgate.net |

| Glutaredoxin (Grx) | this compound (GSSG), Protein-glutathione mixed disulfides | GSH, NADPH (via GR) | Reduces disulfide bonds, contributing to the regeneration of GSH from GSSG. nih.govmdpi.com |

Protein S-Glutathionylation: A Post-Translational Modification

Protein S-glutathionylation is a reversible post-translational modification where glutathione (GSH) forms a mixed disulfide bond with a cysteine residue on a protein. mdpi.combmbreports.org This process is a key mechanism in cellular signaling and the regulation of protein function. mdpi.commdpi.com It also serves as a protective measure, shielding protein thiols from irreversible oxidation. mdpi.complos.org

Molecular Mechanisms of S-Glutathionylation

The formation of S-glutathionylated proteins can occur through several molecular mechanisms, often influenced by the cellular redox environment.

Thiol-Disulfide Exchange Reactions

One of the primary, though not always most common, mechanisms for protein S-glutathionylation is the direct thiol-disulfide exchange between a protein thiol (Protein-SH) and glutathione disulfide (GSSG), also known as this compound. mdpi.compnas.org

Protein-SH + GSSG ⇌ Protein-S-SG + GSH mdpi.com

This reaction is reversible and its equilibrium is highly dependent on the intracellular ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG). mdpi.com Under normal physiological conditions, the GSH/GSSG ratio is very high, favoring the reduced state and making spontaneous S-glutathionylation through this mechanism less likely for most proteins. mdpi.commdpi.com However, under conditions of significant oxidative stress where GSSG levels rise dramatically, this pathway can become more prominent. mdpi.commdpi.com The favorability of this reaction is also dependent on the redox potential of the specific protein thiol. mdpi.com For this exchange to be a likely mechanism, the protein must have an unusually high thiol redox potential. mdpi.com

Sulfenic Acid Intermediates

A more prevalent mechanism for S-glutathionylation, particularly under conditions of oxidative stress, involves the formation of a sulfenic acid intermediate on the protein. encyclopedia.pubfrontiersin.org Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), can oxidize a protein cysteine thiol to a highly reactive sulfenic acid (Protein-SOH). mdpi.comencyclopedia.pubfrontiersin.org

Protein-SH + H₂O₂ → Protein-SOH + H₂O mdpi.com

This sulfenic acid intermediate is unstable and can readily react with the abundant intracellular GSH to form an S-glutathionylated protein. mdpi.comencyclopedia.pub

Protein-SOH + GSH → Protein-S-SG + H₂O mdpi.com

Role of Glutathione Thiyl Radicals

Glutathione thiyl radicals (GS•) are another reactive species that can lead to protein S-glutathionylation. encyclopedia.pubnih.gov These radicals can be generated through the one-electron oxidation of GSH. encyclopedia.pub The formation of protein thiyl radicals or glutathione thiyl radicals can result in S-glutathionylation through radical recombination or reaction of a radical with a thiolate. encyclopedia.pub

A protein thiyl radical (Protein-S•) can react with GSH, or a glutathione thiyl radical (GS•) can react with a protein thiol. researchgate.net For instance, a protein thiyl radical can react with GSH to form a mixed disulfide radical anion, which then transfers an electron to oxygen to form the S-glutathionylated protein and a superoxide (B77818) anion. researchgate.net

In vitro studies have demonstrated that systems generating glutathione thiyl radicals can induce S-glutathionylation of various proteins. encyclopedia.pub There is evidence suggesting that these radical-mediated reactions may be catalyzed by enzymes like glutaredoxin. encyclopedia.pub

Regulation of Protein Function via S-Glutathionylation

S-glutathionylation can significantly alter the function of a target protein, either by enhancing or suppressing its activity. mdpi.com This modification can induce conformational changes in the protein, affecting its catalytic site, interaction with other molecules, or its subcellular localization. mdpi.comnih.gov

Modulation of Enzymatic Activity

A primary consequence of S-glutathionylation is the modulation of enzyme activity. mdpi.com This regulation can be either inhibitory or activating, depending on the specific enzyme and the location of the modified cysteine residue.

For example, under conditions of oxidative stress, the S-glutathionylation of key glycolytic enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) leads to their inhibition. mdpi.comresearchgate.net This can redirect metabolic flux towards pathways that generate reducing power, like the pentose phosphate pathway, to counteract the oxidative stress. researchgate.net Conversely, S-glutathionylation can also activate certain enzymes.

The reversible nature of S-glutathionylation allows it to function as a dynamic regulatory switch, enabling cells to rapidly respond to changes in the redox environment. plos.orgtandfonline.com The removal of the glutathione moiety, a process known as deglutathionylation, is primarily catalyzed by the glutaredoxin (Grx) system, restoring the enzyme to its original state. frontiersin.orgnih.gov

Table 1: Examples of Enzymes Regulated by S-Glutathionylation

| Enzyme | Function | Effect of S-Glutathionylation | Reference |

|---|---|---|---|

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Glycolysis | Inhibition | mdpi.comresearchgate.net |

| Fructose-1,6-bisphosphate aldolase | Glycolysis/Gluconeogenesis | Inhibition | pnas.orgresearchgate.net |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Signal Transduction | Inhibition | encyclopedia.puboup.com |

| Endothelial Nitric Oxide Synthase (eNOS) | Nitric Oxide Synthesis | Uncoupling and increased superoxide production | mdpi.com |

| Glycogen Synthase Kinase-3β (GSK-3β) | Signal Transduction | Inhibition | |

| Actin | Cytoskeleton | Altered polymerization | |

| Enolase | Glycolysis | Inactivation | pnas.org |

| 6-Phosphogluconolactonase | Pentose Phosphate Pathway | Inactivation | pnas.org |

Impact on Protein Structure and Interactions

The post-translational modification of proteins through the formation of mixed disulfides with glutathione, a process known as S-glutathionylation, can significantly alter protein structure and function. creative-proteomics.comnih.gov The addition of the tripeptide glutathione to cysteine residues within a protein introduces a significant molecular adduct, which can lead to conformational changes. creative-proteomics.com These structural alterations can, in turn, affect the protein's interaction with other molecules, including other proteins, small molecules, and DNA. nih.govencyclopedia.pub

S-glutathionylation can modulate the tertiary and quaternary structures of proteins, thereby influencing their activity. creative-proteomics.com For instance, this modification can inhibit or activate enzymes, alter protein localization within the cell, and affect protein-protein interactions. nih.govencyclopedia.pub The reversible nature of S-glutathionylation allows for dynamic regulation of protein function in response to changes in the cellular redox environment. creative-proteomics.com

S-Glutathionylation as a Redox Switch

S-glutathionylation serves as a crucial redox switch, a mechanism that allows cells to respond to and control oxidative and nitrosative stress. rjeid.com Under conditions of increased reactive oxygen and nitrogen species (ROS/RNS), the reversible modification of cysteine residues through S-glutathionylation can protect these critical residues from irreversible oxidation. rjeid.commdpi.com This process effectively "switches" the function of signaling proteins on or off, enabling the cell to control processes like proliferation and programmed cell death. rjeid.com

The balance between S-glutathionylation and its reversal, deglutathionylation, is tightly controlled by the cellular redox status and dictates the state of various signaling pathways. rjeid.com In endothelial cells, for example, S-glutathionylation of reactive cysteines is a key regulator of vascular homeostasis, demonstrating the intricate role of this modification in both maintaining normal physiological functions and contributing to pathological processes. nih.gov The reversible nature of this modification provides a dynamic means of regulating protein function in response to the local redox environment. creative-proteomics.comnih.gov

Deglutathionylation Mechanisms

The removal of glutathione from S-glutathionylated proteins, a process termed deglutathionylation, is essential for reversing the effects of this post-translational modification and restoring protein function. This process is primarily catalyzed by specific enzymes, with glutaredoxins being the key players.

Glutaredoxin-Mediated Deglutathionylation

Glutaredoxins (Grx) are small oxidoreductases that play a central role in catalyzing the reduction of mixed disulfides between proteins and glutathione. researchgate.netunl.edu This enzymatic process is crucial for maintaining cellular redox balance and regulating signaling pathways. frontiersin.org The primary mechanism of deglutathionylation by glutaredoxin involves a nucleophilic attack by the enzyme's active site thiolate on the glutathionyl sulfur atom of the S-glutathionylated protein. researchgate.net This reaction results in the formation of a reduced protein and a glutathionylated glutaredoxin intermediate. researchgate.net The glutaredoxin is then regenerated in a reduced state by glutathione (GSH), producing oxidized glutathione (GSSG) in the process. researchgate.net

Studies have shown that glutaredoxins exhibit substrate specificity, effectively catalyzing the deglutathionylation of glutathione-containing substrates. mdpi.com Both monothiol and dithiol mechanisms have been described for glutaredoxin-catalyzed deglutathionylation, with the monothiol mechanism generally considered predominant. mdpi.commdpi.com

This compound in Metabolic Pathways

This compound and its reduced counterpart, glutathione, are integral to various metabolic pathways, most notably those involved in the detoxification of both endogenous and exogenous compounds.

Participation in Detoxification Processes

The glutathione system is a cornerstone of cellular detoxification. patsnap.com Glutathione itself can directly neutralize harmful substances and free radicals. ncats.io The oxidized form, this compound (GSSG), is a product of these detoxification reactions, such as the reduction of hydrogen peroxide by glutathione peroxidase. researchgate.nettaylorandfrancis.com The resulting GSSG is then reduced back to GSH by glutathione reductase, ensuring a continuous supply of the reduced form for ongoing detoxification. patsnap.com

Glutathione S-Transferases and Conjugation Reactions

A major pathway for detoxification involves the conjugation of glutathione with a wide array of electrophilic compounds, a reaction catalyzed by a family of enzymes known as Glutathione S-Transferases (GSTs). nih.govxcode.life These enzymes facilitate the attachment of the nucleophilic sulfur atom of glutathione to electrophilic sites on xenobiotics (foreign compounds) and endogenous toxins. nih.gov This conjugation reaction generally renders the compounds more water-soluble and less reactive, facilitating their excretion from the body. nih.govxcode.life

GSTs are involved in the detoxification of a diverse range of substrates, including environmental pollutants, carcinogens, and drugs. xcode.liferesearchgate.net The process of glutathione conjugation is a critical component of Phase II detoxification in the liver and other tissues. xcode.life

Detoxification of Endogenous Toxins (e.g., Methylglyoxal (B44143), Formaldehyde)

Cells produce toxic compounds as byproducts of normal metabolic processes. This compound is a key player in the detoxification of these endogenous toxins, most notably methylglyoxal and formaldehyde (B43269).

Methylglyoxal: This reactive dicarbonyl compound is primarily a byproduct of glycolysis. mdpi.comresearchgate.net Its accumulation can lead to advanced glycation end-products (AGEs), which are implicated in cellular damage and various diseases. mdpi.com The primary detoxification route for methylglyoxal is the glyoxalase system, which is glutathione-dependent. hmdb.cawishartlab.com

The process begins with the non-enzymatic reaction of methylglyoxal with the reduced form of glutathione (GSH) to form a hemithioacetal. researchgate.net This intermediate is then converted by the enzyme glyoxalase I to S-D-lactoylglutathione. hmdb.cawishartlab.com Subsequently, glyoxalase II hydrolyzes S-D-lactoylglutathione to D-lactate, regenerating the crucial GSH molecule. wishartlab.com Although GSH is the direct participant, the continuous regeneration of GSH from its oxidized form, this compound (GSSG), by glutathione reductase is essential for the sustained detoxification of methylglyoxal. mdpi.com

Formaldehyde: This is another endogenous toxin that can arise from various metabolic pathways. figshare.comnih.gov The detoxification of formaldehyde is also a glutathione-dependent process. figshare.comcapes.gov.br Formaldehyde reacts spontaneously with the thiol group of GSH to form S-hydroxymethylglutathione. figshare.comtmc.edu This adduct is then oxidized by an alcohol dehydrogenase to S-formylglutathione, which is subsequently hydrolyzed to yield formate (B1220265) and regenerate GSH. figshare.com The maintenance of a high GSH/GSSG ratio, facilitated by the reduction of this compound, is critical for efficient formaldehyde detoxification. tmc.edu

Table 1: Detoxification of Endogenous Toxins by the Glutathione System

| Endogenous Toxin | Initial Reactant with GSH | Key Enzymes | Final Products | Role of this compound (GSSG) |

| Methylglyoxal | Non-enzymatic formation of hemithioacetal | Glyoxalase I, Glyoxalase II | D-lactate, Regenerated GSH | Indirect: GSSG is reduced to GSH by glutathione reductase, ensuring a continuous supply of GSH for the glyoxalase system. |

| Formaldehyde | Formation of S-hydroxymethylglutathione | Alcohol dehydrogenase, S-formylglutathione hydrolase | Formate, Regenerated GSH | Indirect: The reduction of GSSG to GSH maintains the necessary pool of reduced glutathione for formaldehyde conjugation. |

Xenobiotic Metabolism

Xenobiotics are foreign chemical substances that the body must metabolize and excrete. The glutathione S-transferases (GSTs) are a superfamily of enzymes that play a pivotal role in Phase II of xenobiotic metabolism, catalyzing the conjugation of a wide variety of electrophilic compounds with GSH. patsnap.comresearchgate.netijbs.com This conjugation increases the water solubility of the xenobiotics, facilitating their elimination from the body. patsnap.comnih.gov

While GSH is the direct nucleophile in these reactions, the process generates this compound (GSSG) as a byproduct. nih.gov The enzyme glutathione reductase then utilizes NADPH to reduce GSSG back to GSH, thereby maintaining the cellular pool of reduced glutathione necessary for ongoing detoxification. frontiersin.org Therefore, the efficient functioning of the entire xenobiotic detoxification system is dependent on the continuous cycling between GSH and GSSG.

Involvement in Biosynthesis Pathways (e.g., Leukotrienes, Prostaglandins)

This compound and the glutathione redox state have a significant influence on the synthesis of important signaling molecules, including leukotrienes and prostaglandins (B1171923).

Leukotrienes: These are inflammatory mediators derived from the metabolism of arachidonic acid. caymanchem.com The synthesis of leukotriene C4 (LTC4) is catalyzed by LTC4 synthase, which conjugates leukotriene A4 (LTA4) with GSH. caymanchem.comesrf.fr The resulting cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent mediators of inflammation. esrf.fr Research indicates that maintaining a reduced state of glutathione is crucial for the synthesis of leukotriene B4 in neutrophils. frontiersin.orgnih.gov Conversely, conditions that lead to an accumulation of this compound can inhibit leukotriene synthesis. nih.gov

Prostaglandins: These are another class of lipid compounds involved in processes such as inflammation and smooth muscle contraction. karger.comnih.gov The synthesis of prostaglandins from arachidonic acid is a complex process involving prostaglandin (B15479496) endoperoxide (PGH) synthase. pnas.org Glutathione peroxidase, a key enzyme in the glutathione system, is implicated in the conversion of PGG2 to PGH2. karger.comphysiology.org The availability of reduced glutathione (GSH) can regulate the types of prostaglandins produced. nih.govphysiology.org For instance, at low GSH concentrations, the synthesis of PGI2 and PGF2α is favored, while higher GSH concentrations enhance the production of PGE2. nih.gov The balance between GSH and GSSG, therefore, plays a regulatory role in the prostaglandin biosynthetic pathway.

Role in Cysteine Storage

Cysteine is a sulfur-containing amino acid essential for protein synthesis and various metabolic pathways. sielc.com Due to its reactive thiol group, free cysteine can be toxic to cells. To circumvent this, cells have mechanisms for its safe storage and transport. One such mechanism involves the formation of a mixed disulfide with glutathione, known as cysteine-glutathione disulfide (CySSG). sielc.com This compound represents a stable, transportable form of cysteine in the plasma. sielc.com The formation of CySSG involves the reaction of glutathione with the oxidized form of cysteine (cystine). sielc.com

Interplay with the Nitric Oxide Cycle

Nitric oxide (NO) is a crucial signaling molecule involved in a vast array of physiological processes. nih.gov Glutathione and the nitric oxide cycle are intricately linked. NO can react with GSH to form S-nitrosoglutathione (GSNO), which is considered an important biological reservoir of NO. nih.govtandfonline.comfrontiersin.org GSNO can be transported between cells and can release NO, thereby modulating its signaling effects. frontiersin.org

The enzyme S-nitrosoglutathione reductase (GSNOR) metabolizes GSNO, leading to the formation of this compound (GSSG) and ammonia. nih.govfrontiersin.org This process not only regulates the levels of GSNO and, consequently, NO signaling, but also directly impacts the cellular redox state by increasing the concentration of GSSG. The interplay between the glutathione and nitric oxide cycles is crucial for maintaining cellular homeostasis, and disruptions in this balance have been implicated in various pathological conditions. nih.govbohrium.com

Cellular and Physiological Roles of Oxiglutatione

Regulation of Cellular Redox Homeostasis

Oxiglutatione is a cornerstone of the cellular antioxidant defense system, working in concert with its reduced counterpart, glutathione (B108866) (GSH), to maintain a delicate balance of the cellular redox state guidetopharmacology.orgmetabolomicsworkbench.org. This dynamic interplay is vital for protecting cells from damage caused by reactive oxygen species (ROS) and other free radicals.

Maintenance of Intracellular Redox Potential

The cellular environment meticulously controls the balance between reduced glutathione (GSH) and oxidized glutathione (GSSG), a critical factor for cellular protection against oxidative stress guidetopharmacology.org. The enzyme glutathione reductase is instrumental in this process, catalyzing the reduction of GSSG back to GSH, utilizing NADPH as an electron donor guidetopharmacology.org. This continuous cycle ensures a steady supply of reduced glutathione, which is essential for combating oxidative stress and maintaining the intracellular redox potential guidetopharmacology.org. Studies have shown that the ratio of reduced glutathione to this compound (GSH/GSSG) serves as a significant indicator of cellular oxidative stress levels, with alterations in this ratio being linked to various pathological conditions metabolomicsworkbench.org.

Endoplasmic Reticulum (ER) Redox Buffer

The endoplasmic reticulum (ER) is a crucial cellular compartment where secretory and membrane proteins are synthesized and undergo proper folding, a process that relies heavily on its redox environment. This compound contributes to the ER redox buffer, influencing protein folding and mitigating ER stress. The ER lumen maintains a relatively higher concentration of oxidized glutathione (GSSG) compared to the cytosol, facilitating the formation of native disulfide bonds in proteins. Mimicking endogenous GSSG, this compound can act as a competitive substrate for gamma-glutamyl-transpeptidase (GGT), which may lead to the S-glutathionylation of proteins, predominantly actin, and induce redox stress on the ER, potentially leading to ER stress-induced apoptosis. This S-glutathionylation may be further stimulated by ROS liberated due to an this compound-induced increase in GGT activity.

Roles in Cell Signaling and Regulation

This compound also plays a significant role in cellular signaling, modulating various pathways that are essential for maintaining cellular homeostasis.

Modulation of Gene Expression and Transcription Factors (e.g., Nrf2-EpRE Pathway, AP-1)

This compound modulates the activity of various transcription factors that are critical for the expression of genes involved in inflammation, cell proliferation, and apoptosis guidetopharmacology.org. For instance, it influences transcription factors such as Nuclear Factor-kappa B (NF-κB), thereby helping to regulate these crucial cellular processes and maintain homeostasis guidetopharmacology.org.

Influence on Cell Proliferation and Apoptosis

By influencing the redox state of proteins, this compound plays a role in signaling pathways that control cell proliferation and apoptosis metabolomicsworkbench.org. Research indicates that this compound may induce the phosphorylation of proteins such as ERK and p38, two kinases that have critical regulatory roles in cell proliferation and apoptosis. Additionally, studies suggest that this compound may enhance mitochondrial function, which can improve cellular energy production and reduce the incidence of apoptosis, or programmed cell death.

Role in Disulfide Bond Formation

This compound, also known as oxidized glutathione (GSSG) or glutathione disulfide, is a pivotal chemical compound in maintaining cellular redox homeostasis, particularly within the endoplasmic reticulum (ER). Glutathione, in its reduced form (GSH) and oxidized form (GSSG), constitutes the primary redox buffer in eukaryotic cells embopress.orgnih.govembopress.orgresearchgate.netbiologists.comrsc.orgrupress.orgnih.govmdpi.commdpi.compatsnap.comresearchgate.net. While the cytosol typically maintains a highly reducing environment with a high ratio of reduced to oxidized glutathione (GSH:GSSG ratio of approximately 100:1), the ER lumen presents a distinctly more oxidizing environment embopress.orgnih.govembopress.orgrupress.orgmdpi.com. This specific redox state in the ER is crucial for the proper folding of nascent proteins, many of which rely on the formation of disulfide bonds for their structural integrity and function embopress.orgnih.govembopress.orgbiologists.comrupress.orgnih.govmdpi.comresearchgate.netraineslab.commdpi.comunimelb.edu.au.

The concentration of GSSG in the ER is relatively higher than in the cytosol, fostering an environment conducive to disulfide bond formation and the complex processes of protein folding embopress.orgnih.govembopress.orgbiologists.comrupress.orgnih.govmdpi.comresearchgate.netmdpi.com. Oxidized glutathione (GSSG) acts as an oxidant, facilitating disulfide bond formation, while reduced glutathione (GSH) functions as a reducing agent, essential for cleaving mis-bridged disulfide bonds in maturing proteins researchgate.net. The reported GSH:GSSG ratios in the ER vary, reflecting its oxidizing nature compared to the cytosol.

| Cellular Compartment | GSH:GSSG Ratio | Reference |

| Cytosol | ~100:1 | embopress.orgrupress.org |

| Endoplasmic Reticulum | 1:1 to 3:1 | embopress.orgembopress.orgbiologists.comnih.govmdpi.com |

| Endoplasmic Reticulum | ~35:1 | rsc.org |

Facilitation of Native Disulfide Bond Formation in the ER

The endoplasmic reticulum is the primary site for the synthesis and folding of secretory and membrane proteins, a process that frequently involves the introduction of disulfide bonds embopress.orgnih.govembopress.orgbiologists.comrupress.orgnih.govmdpi.comresearchgate.netraineslab.commdpi.comunimelb.edu.au. The oxidizing environment within the ER is critical for this oxidative protein folding. Historically, GSSG was considered the primary source of oxidizing equivalents for disulfide bond formation embopress.orgembopress.orgrupress.orgraineslab.com. However, the discovery of the enzyme endoplasmic oxidoreductin 1 (Ero1) has refined this understanding. Ero1, a flavoprotein, catalyzes the oxidation of protein disulfide isomerase (PDI) in vivo, and PDI subsequently introduces disulfide bonds into nascent polypeptides embopress.orgembopress.orgrsc.orgrupress.orgresearchgate.netraineslab.com.

While Ero1 is now recognized as a key provider of oxidizing equivalents, GSSG is still widely implicated in the oxidation of PDI embopress.orgembopress.org. The intricate interplay between Ero1-mediated oxidation and GSSG-driven oxidative folding contributes to balancing the redox potential of glutathione within the ER biologists.com. PDI, characterized by its active site CXXC motif, can function as an oxidase, forming disulfide bonds in newly synthesized proteins embopress.orgnih.govembopress.orgraineslab.com. This complex enzymatic machinery, supported by the oxidizing glutathione environment, ensures the efficient formation of native disulfide bonds, which are crucial for the stability and proper function of proteins traversing the secretory pathway embopress.orgnih.govembopress.orgresearchgate.netbiologists.comnih.govmdpi.comresearchgate.netmdpi.com.

Isomerization of Non-Native Disulfide Bonds

Beyond facilitating the initial formation of disulfide bonds, the ER environment is also essential for the isomerization of non-native disulfide bonds embopress.orgnih.govembopress.orgresearchgate.netresearchgate.net. Proteins with multiple cysteine residues can form numerous incorrect disulfide linkages, which must be rearranged to achieve the correct, native conformation nih.gov. This isomerization process is critical for preventing protein misfolding and ensuring proper protein function.

GSH functions as the primary reductant responsible for maintaining ER oxidoreductases, such as PDI and ERp57, in a reduced state, which is necessary for their role in reducing or isomerizing non-native disulfide bonds embopress.orgnih.gov. The mechanism by which GSH participates involves a two-step process: initially, GSH can glutathionylate one of the cysteine residues in a non-native disulfide bond, forming a mixed disulfide. Subsequently, another glutathione molecule can attack this glutathionylated protein, leading to the release of GSSG and a reduced substrate protein with a rearranged disulfide bond embopress.orgnih.govembopress.org. The C-terminal cysteine within PDI's CXXC motif is strategically positioned to resolve such mixed disulfides, thereby ensuring efficient reduction or isomerization embopress.orgnih.govembopress.org. Additionally, polypeptide-binding domains within PDI further enhance the efficiency of disulfide bond isomerization embopress.orgnih.govembopress.org. Studies have also shown that both GSH and GSSG directly participate in PDI-catalyzed refolding reactions that involve both oxidation and isomerization of disulfide bonds acs.org.

Biosynthesis and Regulation of the Glutathione System Leading to Oxiglutatione

Glutathione (B108866) De Novo Synthesis Pathway

The production of glutathione is a two-step, ATP-dependent process that occurs in the cytosol of cells. nih.govresearchgate.netutrgv.edu

Glutamate-Cysteine Ligase (GCL) as the Rate-Limiting Enzyme

The initial and rate-limiting step in glutathione synthesis is catalyzed by glutamate-cysteine ligase (GCL), also known as gamma-glutamylcysteine (B196262) synthetase (γ-GCS). nih.govebi.ac.ukwikipedia.orgoup.com This enzyme facilitates the formation of a dipeptide, γ-glutamylcysteine, from the amino acids L-glutamate and L-cysteine. nih.govresearchgate.netpnas.org This reaction is crucial as it establishes a unique gamma-peptide bond that protects the resulting molecule from degradation by intracellular peptidases. mdpi.comresearchgate.net

GCL is a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier or regulatory subunit (GCLM). nih.govwikipedia.orgprospecbio.com The GCLC subunit, with a molecular weight of approximately 73 kDa, contains all the catalytic activity. nih.govnih.gov The GCLM subunit, around 31 kDa, is not enzymatically active on its own but significantly enhances the efficiency of the holoenzyme. nih.govwikipedia.org It achieves this by lowering the Michaelis constant (Km) for glutamate (B1630785) and increasing the inhibition constant (Ki) for glutathione, making the enzyme more efficient at lower glutamate concentrations and less susceptible to feedback inhibition. nih.gov

The proposed catalytic mechanism involves the phosphorylation of the γ-carboxyl group of L-glutamate by ATP to form a γ-glutamylphosphate intermediate. pnas.org Subsequently, the amino group of L-cysteine performs a nucleophilic attack, leading to the formation of a tetrahedral transition state and the eventual release of the γ-glutamylcysteine dipeptide. pnas.org

Glutathione Synthetase Activity

The second and final step in glutathione biosynthesis is catalyzed by glutathione synthetase (GS). nih.govwikipedia.orgnih.gov This enzyme adds glycine (B1666218) to the C-terminus of γ-glutamylcysteine, forming the tripeptide glutathione. researchgate.netwikipedia.org This reaction also requires ATP. wikipedia.org GS is a homodimer, and unlike GCL, it is not subject to feedback inhibition by glutathione. nih.govnih.gov The availability of γ-glutamylcysteine is generally the limiting factor for this step, as it is rapidly consumed in the presence of GS. nih.gov

Regulation of Glutathione Synthesis

The synthesis of glutathione is meticulously regulated at multiple levels to ensure cellular needs are met without excessive production. This regulation involves transcriptional control of the synthesizing enzymes, the influence of redox-sensitive signaling pathways, and feedback from glutathione itself. wikipedia.orgpnas.org

Transcriptional Control of GCL Subunits (GCLC, GCLM)

The expression of both the catalytic (GCLC) and modifier (GCLM) subunits of GCL is a primary point of control for glutathione synthesis. nih.gov The genes for these subunits are often coordinately regulated in response to various stimuli, including oxidative stress, heavy metals, and phenolic antioxidants. ebi.ac.ukoup.com However, there can also be independent regulation of the subunits, allowing for cell-type-specific responses to different challenges. oup.comresearchgate.net For instance, in some cells, an increase in GCL activity may primarily require the upregulation of the GCLC subunit, while in others, an increase in both subunits is necessary. oup.com Studies have shown varying molar ratios of GCLC to GCLM in different tissues and under different conditions, highlighting the independent control of these subunits. researchgate.net

Redox-Sensitive Signaling Pathways (e.g., Nrf2-EpRE, AP-1)

Several redox-sensitive transcription factors play a crucial role in regulating the expression of glutathione synthesis genes.

Nrf2-EpRE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that controls the expression of a wide array of antioxidant and detoxification genes, including those for glutathione synthesis. mdpi.comfrontiersin.org Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), also known as the Electrophile Response Element (EpRE), in the promoter regions of its target genes. pnas.orgjneurosci.org Both the GCLC and GCLM genes contain AREs, and Nrf2 activation leads to their increased transcription, thereby boosting the cell's capacity for glutathione synthesis. pnas.orgcambridge.org Nrf2 also regulates the expression of glutathione reductase (GSR), an enzyme responsible for recycling GSSG back to GSH, further contributing to the maintenance of the glutathione pool. nih.gov

AP-1: Activator protein-1 (AP-1) is another transcription factor that is responsive to redox signals and is involved in the regulation of glutathione synthesis. portlandpress.comersnet.org The AP-1 complex, typically a heterodimer of proteins from the Fos and Jun families, can bind to specific sites in the promoters of genes involved in the antioxidant response. aacrjournals.orgpnas.org Studies have shown that AP-1 can regulate the expression of GCL and GS in response to oxidative stress. portlandpress.com Furthermore, there is evidence of a complex interplay between glutathione levels and AP-1 activity, where glutathione can influence the expression and activation of AP-1 components. pnas.orgmdpi.com For example, depletion of glutathione has been shown to potentiate the induction of AP-1 components like Fos and FosB in response to oxidative stress. pnas.org

Feedback Regulation by Glutathione Levels

Glutathione itself plays a direct role in regulating its own synthesis through feedback inhibition. nih.gov High levels of GSH competitively inhibit the GCL enzyme, binding to the glutamate site and another allosteric site on the enzyme. nih.govoup.com This nonallosteric feedback mechanism is a rapid way to control the rate of synthesis in response to the immediate cellular concentration of glutathione. nih.gov When glutathione levels are depleted, this inhibition is relieved, leading to an increased rate of γ-glutamylcysteine production. taylorandfrancis.com This ensures that the cell can quickly respond to increased demand for glutathione during periods of oxidative stress. mdpi.com

| Enzyme/Factor | Role in Glutathione Synthesis | Key Regulatory Mechanisms |

| Glutamate-Cysteine Ligase (GCL) | Catalyzes the rate-limiting first step: the formation of γ-glutamylcysteine from glutamate and cysteine. nih.govebi.ac.uk | Composed of a catalytic (GCLC) and a modifier (GCLM) subunit. nih.gov Subject to feedback inhibition by glutathione. nih.gov |

| Glutathione Synthetase (GS) | Catalyzes the second step: the addition of glycine to γ-glutamylcysteine to form glutathione. nih.govwikipedia.org | Not subject to feedback inhibition by glutathione. nih.gov Its activity is largely dependent on the availability of its substrate, γ-glutamylcysteine. nih.gov |

| Nrf2 | A key transcription factor that binds to the Antioxidant Response Element (ARE) to upregulate the expression of GCLC, GCLM, and other antioxidant genes. mdpi.compnas.org | Activated by oxidative stress, leading to its translocation to the nucleus. jneurosci.org |

| AP-1 | A redox-sensitive transcription factor that can regulate the expression of GCL and GS. portlandpress.com | Its activity can be modulated by cellular glutathione levels. pnas.orgmdpi.com |

Cellular Compartmentalization and Transport of Glutathione

While the synthesis of glutathione (GSH) is exclusively a cytosolic process in animal cells, this crucial tripeptide is distributed throughout various subcellular compartments, including the mitochondria, endoplasmic reticulum, and nucleus. scholaris.caunivpm.it This necessitates the existence of specific transport mechanisms to move glutathione across the membranes of these organelles. scholaris.ca The transport of both reduced glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG), which is also known as Oxiglutatione, is vital for maintaining the distinct redox environments required for the proper functioning of each organelle. scholaris.camdpi.com

The total cellular concentration of glutathione can range from 1 to 15 mM. nih.govresearchgate.net Most of this is in the reduced GSH form, with this compound (GSSG) typically constituting only about 1% of the total glutathione pool under normal conditions. nih.gov

Mitochondrial Glutathione Pool

Mitochondria contain a significant pool of glutathione, representing 10–15% of the total cellular amount, with concentrations estimated to be between 5 and 10 mM. mdpi.comnih.govencyclopedia.pub Since mitochondria lack the enzymes for GSH synthesis, this pool must be imported from the cytosol. mdpi.comnih.govresearchgate.net

The outer mitochondrial membrane is permeable to both GSH and this compound due to the presence of porins, which are large channel-forming proteins. researchgate.netunits.it This allows for equilibrium between the glutathione pools of the cytosol and the mitochondrial intermembrane space. units.it However, the inner mitochondrial membrane is not freely permeable to these molecules. mdpi.comfrontiersin.org The transport of GSH across the inner membrane into the mitochondrial matrix is an active process mediated by specific carrier proteins. Two key transporters that have been identified are the dicarboxylate carrier (DIC) and the oxoglutarate carrier (OGC). researchgate.netmdpi.comfrontiersin.org

Endoplasmic Reticulum Glutathione Pool

The endoplasmic reticulum (ER) is a major site of protein synthesis and folding, a process that requires a more oxidizing environment compared to the cytosol. mdpi.com This is reflected in the ratio of GSH to this compound, which is estimated to be between 1:1 and 15:1 in the ER, in stark contrast to the highly reducing environment of the cytosol. units.it

Evidence suggests that there is selective transport of GSH into the ER lumen. encyclopedia.pubembopress.org The Sec61 protein-conducting channel has been identified as a facilitator for the diffusion of GSH into the ER. mdpi.comresearchgate.netnih.gov Conversely, this compound (GSSG) that is formed within the ER during protein disulfide bond formation is transported back to the cytosol for reduction by glutathione reductase. mdpi.comencyclopedia.pubresearchgate.net This transport is also thought to be facilitated by the Sec61 channel. mdpi.comresearchgate.net

Nuclear Glutathione Pool

The nucleus also maintains its own distinct pool of glutathione, which plays a critical role in protecting DNA and regulating gene expression and cell proliferation. portlandpress.comresearchgate.netcapes.gov.br Studies have shown that GSH can become highly concentrated in the nucleus, particularly during the early stages of cell division. portlandpress.compnas.org The mechanisms for glutathione transport into the nucleus are still under investigation, but it is thought to occur through the nuclear pore complexes. scholaris.caresearchgate.net Some studies suggest the involvement of Bcl-2 family proteins in the translocation of GSH into the nucleus. mdpi.comresearchgate.net

Plasma Membrane Transport

In addition to intracellular transport, glutathione is also transported across the plasma membrane. This process is mediated by several families of transporters, including the multidrug resistance-associated proteins (MRPs) and organic anion-transporting polypeptides (OATPs). mdpi.comnih.gov MRPs, which are part of the ABC transporter superfamily, are known to export both GSH and this compound, as well as glutathione conjugates, from the cell. nih.govnih.govnih.govfrontiersin.org This is particularly important under conditions of oxidative stress, where the export of this compound helps to maintain the intracellular redox balance. units.it OATP family members can mediate the transport of a wide variety of organic anions, and some have been shown to exchange their substrates for intracellular glutathione. nih.govwjgnet.com

Interactive Data Tables

Table 1: Subcellular Distribution and Concentration of Glutathione

| Cellular Compartment | Estimated Concentration | Percentage of Total Cellular Glutathione | Key Features |

| Cytosol | 1–15 mM mdpi.comnih.gov | ~85-90% | Site of GSH synthesis; highly reducing environment. scholaris.caunits.it |

| Mitochondria | 5–10 mM mdpi.comnih.govencyclopedia.pub | 10–15% mdpi.comnih.gov | Imported from cytosol; crucial for antioxidant defense. mdpi.comfrontiersin.org |

| Endoplasmic Reticulum | To be determined mdpi.comnih.gov | To be determined | More oxidizing environment; GSH/GSSG ratio of 1:1 to 15:1. units.it |

| Nucleus | To be determined mdpi.comnih.gov | To be determined | Protects DNA; levels fluctuate with the cell cycle. portlandpress.comcapes.gov.br |

Table 2: Major Glutathione and this compound Transporters

| Transporter Family | Specific Transporters | Location | Transported Form(s) | Function |

| Mitochondrial Carriers | Dicarboxylate carrier (DIC), Oxoglutarate carrier (OGC) researchgate.netmdpi.com | Inner Mitochondrial Membrane | GSH | Import of GSH into the mitochondrial matrix. frontiersin.orgfrontiersin.org |

| ER Translocon | Sec61 channel mdpi.comresearchgate.net | Endoplasmic Reticulum Membrane | GSH, GSSG | Facilitated diffusion of GSH into and GSSG out of the ER. encyclopedia.pubnih.gov |

| ABC Transporters | Multidrug resistance-associated proteins (MRPs), e.g., MRP1, MRP2 nih.govfrontiersin.org | Plasma Membrane | GSH, GSSG, Glutathione conjugates nih.govnih.gov | Export of glutathione and its derivatives from the cell. researchgate.net |

| Solute Carrier (SLC) Superfamily | Organic anion-transporting polypeptides (OATPs) nih.govwjgnet.com | Plasma Membrane | GSH (in exchange for other substrates) | Bidirectional transport, uptake of metabolites in exchange for GSH. mdpi.com |

Analytical Methodologies for Oxiglutatione and Glutathione Redox State Assessment

Chromatographic Techniques

Chromatographic methods are widely employed for the separation and quantification of GSSG and GSH due to their high sensitivity and specificity. mdpi.comresearchgate.net These techniques are particularly useful for analyzing complex biological matrices. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of glutathione (B108866) species. mdpi.comresearchgate.net It offers robust and reliable separation of GSSG and GSH from other cellular components.

HPLC coupled with ultraviolet (UV) detection is a common method for quantifying GSSG and GSH. This approach often requires a derivatization step to introduce a UV-absorbing chromophore onto the glutathione molecules, as they lack a strong native chromophore. researchgate.netnih.gov One common derivatizing agent is Ellman's reagent (DTNB), which reacts with the thiol group of GSH. nih.govmdpi.com The separation is typically achieved on a C8 or C18 reverse-phase column. mdpi.comaustinpublishinggroup.com

A study developing an RP-HPLC method for simultaneous estimation of GSH and GSSG in pharmaceutical formulations used a C18 column with a mobile phase of 25mM phosphate (B84403) buffer (pH 2.7) and methanol (B129727) (95:5 v/v) at a flow rate of 1.0 mL/min, with detection at 210nm. austinpublishinggroup.com Another method for ocular lens tissue utilized a mobile phase of 3% methanol and 10 mM potassium phosphate (pH 3.0) with detection at 200 nm, achieving elution of GSH and GSSG at 5 and 10 minutes, respectively. tandfonline.comnih.gov

Table 1: HPLC-UV Method Parameters

| Parameter | Value | Reference |

|---|---|---|

| Column | C18 | austinpublishinggroup.com |

| Mobile Phase | 95:5 (v/v) 25mM phosphate buffer (pH 2.7) and methanol | austinpublishinggroup.com |

| Flow Rate | 1.0 mL/min | austinpublishinggroup.com |

| Detection Wavelength | 210 nm | austinpublishinggroup.com |

| Linearity Range (GSH) | 10-200 µg/mL | austinpublishinggroup.com |

| Linearity Range (GSSG) | 10-200 µg/mL | austinpublishinggroup.com |

| LOD (GSH) | 20.7 µg/mL | austinpublishinggroup.com |

| LOQ (GSH) | 69.24 µg/mL | austinpublishinggroup.com |

| LOD (GSSG) | 17.22 µg/mL | austinpublishinggroup.com |

| LOQ (GSSG) | 57.42 µg/mL | austinpublishinggroup.com |

HPLC with fluorimetric detection offers enhanced sensitivity for the analysis of GSSG and GSH, which is particularly advantageous when dealing with low concentrations in biological samples. nih.gov This method also requires derivatization with a fluorescent reagent. A commonly used reagent is o-phthalaldehyde (B127526) (OPA), which reacts with the primary amine of glutathione to form a highly fluorescent product. uj.edu.plspringernature.com Another fluorescent tag is monobromobimane (B13751) (MBB), which also allows for sensitive detection. mdpi.com

For the determination of GSH and GSSG in rat brain striatum, an HPLC method with fluorescence detection after derivatization with OPA was optimized. uj.edu.pl To measure GSSG, the thiol groups of GSH are first blocked with N-ethylmaleimide (NEM), followed by reduction of GSSG to GSH with dithiothreitol (B142953) (DTT), and then derivatization with OPA. uj.edu.pl An automated pre-column derivatization method using monobromobimane has also been developed for the analysis of glutathione in plant tissues, with fluorescence detection at an excitation wavelength of 392 nm and an emission wavelength of 480 nm. mdpi.com

Table 2: HPLC-Fluorimetric Detection Method Parameters

| Parameter | Value | Reference |

|---|---|---|

| Derivatizing Agent | o-phthalaldehyde (OPA) | uj.edu.plspringernature.com |

| Excitation Wavelength (OPA) | 340 nm | springernature.com |

| Emission Wavelength (OPA) | 450 nm | springernature.com |

| Detection Limit (OPA) | 15 pmol/ml | springernature.com |

| Derivatizing Agent | Monobromobimane (MBB) | mdpi.com |

| Excitation Wavelength (MBB) | 392 nm | mdpi.com |

| Emission Wavelength (MBB) | 480 nm | mdpi.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the definitive and highly sensitive quantification of GSSG and GSH. nih.govbiorxiv.org This technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, often eliminating the need for derivatization. biorxiv.org

LC-MS/MS methods provide accurate measurements of the absolute concentrations of both GSH and GSSG, which is essential for a precise evaluation of the glutathione-based redox state. uky.edu A fast LC-MS/MS method has been developed that allows for the quantification of both GSH and GSSG in under one minute, with a limit of quantitation of 1 ng/mL. biorxiv.org This method has been successfully applied to various biological matrices, including cell cultures and patient samples. uky.edu The use of a pentafluorophenyl (PFP) column has been shown to provide optimal retention and separation of the two glutathione species. uky.edu

Table 3: LC-MS/MS Method Parameters

| Parameter | Value | Reference |

|---|---|---|

| Analysis Time | < 1 minute | biorxiv.org |

| Limit of Quantitation | 1 ng/mL | biorxiv.org |

| Precursor Ion (GSH) | 307 m/z | biorxiv.org |

| Product Ion (GSH) | 179 m/z | biorxiv.org |

| Precursor Ion (GSSG) | 612 m/z | biorxiv.org |

| Product Ion (GSSG) | 483 m/z | biorxiv.org |

Enzymatic and Spectrophotometric Assays

Enzymatic and spectrophotometric assays are widely used for the routine determination of glutathione levels due to their simplicity and convenience. nih.govspringernature.com

DTNB/Glutathione Reductase Enzyme Recycling Method

A classic and widely used method for measuring total glutathione (GSH + GSSG) is the DTNB/glutathione reductase recycling assay. nih.govspringernature.com This spectrophotometric method is based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which produces the yellow-colored product 5-thio-2-nitrobenzoic acid (TNB), detectable at 412 nm. oxfordbiomed.comspringernature.com

In this assay, GSSG in the sample is reduced to GSH by the enzyme glutathione reductase, with NADPH providing the reducing equivalents. oxfordbiomed.comnih.gov The newly formed GSH then reacts with DTNB to produce more TNB. abcam.com This recycling process amplifies the signal, significantly increasing the sensitivity of the assay. abcam.com To measure GSSG specifically, the existing GSH in the sample is first derivatized or "scavenged" using a reagent like 2-vinylpyridine (B74390) or 1-methyl-2-vinylpyridinium triflate, before proceeding with the recycling reaction. mdpi.comsigmaaldrich.com The concentration of GSSG is then determined from a standard curve. gbiosciences.com

Table 4: DTNB/Glutathione Reductase Assay Components

| Component | Function | Reference |

|---|---|---|

| DTNB (Ellman's Reagent) | Reacts with GSH to produce a colored product | oxfordbiomed.comspringernature.com |

| Glutathione Reductase | Reduces GSSG to GSH | oxfordbiomed.comnih.gov |

| NADPH | Provides reducing equivalents for glutathione reductase | oxfordbiomed.comnih.gov |

| 2-vinylpyridine | Scavenges GSH for specific GSSG measurement | mdpi.com |

Advanced Imaging and Proteomic Approaches

Genetically encoded biosensors have revolutionized the study of cellular redox biology by enabling real-time, dynamic measurements within living cells and specific subcellular compartments. The Grx1-roGFP2 biosensor is a powerful tool specifically designed to measure the glutathione redox potential (EGSH). nih.govresearchgate.net This biosensor is a fusion protein created by linking human glutaredoxin-1 (Grx1) to a redox-sensitive green fluorescent protein (roGFP2). nih.govwikipedia.org

The roGFP2 component has two excitation maxima at approximately 405 nm and 488 nm, while its emission is measured around 510-530 nm. nih.govplos.org The ratio of fluorescence intensity from these two excitation wavelengths is dependent on the redox state of two engineered cysteine residues on the surface of the roGFP2. Oxidation of these cysteines to form a disulfide bond increases fluorescence at 405 nm and decreases it at 488 nm. nih.gov The covalently fused Grx1 enzyme facilitates the rapid and specific equilibration of the roGFP2 redox state with the cellular glutathione pool (GSH/GSSG). nih.govresearchgate.net This specificity overcomes the limitations of earlier roGFPs, which responded slowly and non-specifically to various redox couples. nih.gov

The Grx1-roGFP2 biosensor is incredibly sensitive, capable of detecting nanomolar changes in GSSG concentrations against the millimolar backdrop of GSH within seconds to minutes. nih.govresearchgate.netplos.org This allows for the dynamic live imaging of EGSH in different cellular compartments, such as the cytosol, mitochondria, and nucleus, by targeting the biosensor to these locations. nih.govmdpi.com Researchers have used this technology to monitor redox changes in response to various stimuli, including growth factor availability, mitochondrial depolarization, and immune receptor stimulation. nih.govresearchgate.net For example, studies have successfully measured the basal cytosolic EGSH in barley plants to be between -308 mV and -320 mV and in Plasmodium falciparum parasites to be around -314 mV. plos.orgnih.gov

Table 2: Characteristics and Applications of the Grx1-roGFP2 Biosensor

| Feature | Description | Reference |

|---|---|---|

| Principle | Fusion of human glutaredoxin-1 (Grx1) with redox-sensitive GFP (roGFP2) to specifically sense the GSH/GSSG ratio. | nih.govwikipedia.org |

| Detection | Ratiometric fluorescence imaging (Excitation: ~405 nm & ~488 nm; Emission: ~510-530 nm). | nih.govplos.org |

| Sensitivity | Detects nanomolar changes in GSSG in the presence of millimolar GSH. | nih.govresearchgate.netplos.org |

| Temporal Resolution | Seconds to minutes. | nih.govplos.org |

| Applications | Real-time measurement of EGSH in specific subcellular compartments (cytosol, mitochondria) in living cells. | nih.govmdpi.com |

| Reported EGSH (Cytosol) | -308 mV to -320 mV (Barley); -314 mV (P. falciparum) | plos.orgnih.gov |

S-glutathionylation is a significant post-translational modification where glutathione forms a mixed disulfide bond with a cysteine residue on a protein. Identifying the proteins that undergo this modification is crucial for understanding redox signaling pathways. Advanced proteomic techniques have been developed for the specific labeling and enrichment of these modified proteins.

iodoTMT Labeling: The iodoacetyl Tandem Mass Tag (iodoTMT) is a cysteine-reactive isobaric labeling reagent that allows for the identification and multiplexed quantification of S-glutathionylated proteins. nih.govplos.org The general workflow involves several steps:

Blocking of free thiols: Initially, all free cysteine residues in a protein lysate are irreversibly blocked using an alkylating agent like N-ethylmaleimide (NEM). plos.org

Selective reduction: S-glutathionylated cysteines are then selectively reduced back to their free thiol form using a specific enzyme cocktail, typically containing glutaredoxin (Grx), glutathione reductase (GR), GSH, and NADPH. plos.org

Isobaric labeling: The newly exposed thiol groups are then labeled with different isobaric iodoTMT reagents (e.g., iodoTMTsixplex). plos.orgmdpi.com Each tag has the same total mass, but upon fragmentation in the mass spectrometer, they yield unique reporter ions of different masses, allowing for relative quantification from up to six different samples simultaneously. thermofisher.com

Enrichment and Analysis: The iodoTMT-labeled peptides can be enriched using anti-TMT antibody-conjugated resins before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govplos.org

This method has been successfully used to profile the S-glutathionylation proteome in various organisms, such as identifying 357 glutathionylated cysteine sites on 239 proteins in Streptococcus mutans. nih.govplos.org

Eosin-Glutathione Labeling: Another innovative method for detecting S-glutathionylated proteins (ProSSG) utilizes a fluorescent probe, eosin-glutathione (E-GSH). researchgate.netkoreascience.kr This technique relies on a thiol-disulfide exchange reaction where the glutathione moiety on a glutathionylated protein is replaced by E-GSH. researchgate.netnih.gov

The key features of this method are:

Labeling: ProSSG is incubated with E-GSH, leading to the formation of a fluorescently labeled protein (ProSSG-E). koreascience.krnih.gov

Detection: The resulting ProSSG-E is luminescent and can be detected, allowing for semi-quantitative analysis. researchgate.netkoreascience.kr

Sensitive Quantification: For more sensitive determination, the deglutathionylation enzyme Grx1 can be used. Grx1 specifically releases E-GSH from the ProSSG-E complex. researchgate.netkoreascience.kr The free E-GSH is highly fluorescent, whereas its disulfide form (diE-GSSG) and the protein-bound form are significantly quenched. researchgate.netresearchgate.net The resulting increase in fluorescence upon enzyme action is proportional to the amount of ProSSG.

This method has proven to be highly specific and sensitive, successfully detecting changes in protein S-glutathionylation during processes like adipocyte differentiation. koreascience.kr

Table 3: Comparison of Proteomic Methods for S-Glutathionylation Profiling

| Feature | iodoTMT Labeling | Eosin-Glutathione Labeling |

|---|---|---|

| Principle | Isobaric mass tagging of selectively reduced S-glutathionylated cysteines. | Fluorescent labeling of S-glutathionylated proteins via thiol-disulfide exchange. |

| Detection Method | LC-MS/MS. | Fluorescence/Luminescence detection. |

| Quantification | Relative quantification using reporter ions from up to six samples. | Semi-quantitative (luminescence of ProSSG-E) or sensitive quantitative (fluorescence increase after Grx1 action). |

| Key Reagents | N-ethylmaleimide (NEM), Glutaredoxin (Grx), iodoTMT reagents. | Eosin-glutathione (E-GSH), Glutaredoxin 1 (Grx1). |

| Primary Advantage | High-throughput, multiplexed quantification and site identification. | High specificity and sensitivity, enzymatic amplification of signal. |

| Reference | nih.govplos.orgmdpi.com | researchgate.netkoreascience.krnih.gov |

Considerations for Sample Preparation and Handling in Redox Measurements

The reliability of any measurement of the glutathione redox state is heavily dependent on the meticulous handling and preparation of biological samples. The high reactivity of thiol groups in GSH makes them extremely susceptible to auto-oxidation during and after sample collection, which can lead to an artificial increase in GSSG levels and a skewed GSH/GSSG ratio. Current time information in North Yorkshire, GB. Therefore, stringent protocols are essential to preserve the in vivo redox state.

Key considerations include:

Immediate Thiol Blocking: To prevent post-sampling oxidation, free thiol groups must be rapidly and irreversibly blocked. This is typically achieved by treating the sample immediately with an alkylating agent like N-ethylmaleimide (NEM) or 2-vinylpyridine. Current time information in North Yorkshire, GB.nih.gov The sample should be homogenized in a buffer containing the alkylating agent.

Acidification and Deproteinization: Proteins are often removed to prevent their interference and potential enzymatic degradation of glutathione. This is commonly done by precipitation with acids such as 5-sulfosalicylic acid (SSA) or meta-phosphoric acid. Current time information in North Yorkshire, GB.researchgate.net Acidification also helps to inactivate enzymes like γ-glutamyl transpeptidase that can degrade glutathione. However, the use of strong acids must be carefully managed as they can potentially induce GSH oxidation. researchgate.net

Temperature Control: Samples should be kept on ice or at 4°C throughout the preparation process to minimize enzymatic activity and the rate of chemical reactions, including oxidation. Current time information in North Yorkshire, GB. For long-term storage, samples are typically frozen at -80°C. Current time information in North Yorkshire, GB.

Avoiding Interfering Substances: The chosen analytical method may be sensitive to interference from other thiol-containing compounds. For example, β-mercaptoethanol and dithiothreitol (DTT) are known to interfere with some assays and should be avoided during sample preparation if incompatible. frontiersin.org

Centrifugation: After homogenization and/or deproteinization, samples are centrifuged at high speeds (e.g., 8,000-12,000 g) to pellet cell debris and precipitated proteins, leaving the glutathione-containing supernatant for analysis. Current time information in North Yorkshire, GB.researchgate.net

Adherence to these sample preparation steps is crucial for obtaining biologically relevant and reproducible data on the glutathione redox status. Current time information in North Yorkshire, GB.researchgate.net

Pathophysiological Implications and Clinical Research of Oxiglutatione

Oxidative Stress and Disease Pathogenesis

Oxidative stress arises from a disparity between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules. Glutathione (B108866) is a primary endogenous antioxidant, and its conversion to oxiglutatione is a direct consequence of its radical-scavenging activity. An elevated GSSG/GSH ratio is a widely recognized biomarker of oxidative stress and has been linked to the onset and progression of various diseases.

Neurodegenerative Disorders (e.g., Alzheimer's Disease, Parkinson's Disease)

The central nervous system is particularly susceptible to oxidative damage due to its high oxygen consumption and lipid-rich composition. There is significant evidence that the pathogenesis of several neurodegenerative diseases involves the generation of reactive oxygen species and mitochondrial dysfunction, where a disturbance of glutathione homeostasis is a key factor. nih.gov

In Alzheimer's Disease (AD) , oxidative stress is a prominent feature. nih.gov Research has consistently shown depleted levels of reduced glutathione in the brains of AD patients. researchgate.net This depletion is not uniform, appearing to map the progression of the disease, with significant reductions in the hippocampus and frontal cortices. researchgate.net The accumulation of amyloid β-peptide, a hallmark of AD, is associated with the generation of free radicals that contribute to lipid peroxidation and further oxidative stress. nih.gov A meta-analysis of studies on glutathione peroxidase (GPX), an enzyme that reduces hydrogen peroxide by oxidizing GSH to GSSG, found that GPX activity was decreased in AD patients compared to healthy controls. mdpi.com

Parkinson's Disease (PD) is another neurodegenerative disorder strongly linked to oxidative stress and glutathione metabolism. A characteristic feature of PD is the loss of dopaminergic neurons in the substantia nigra, a brain region particularly vulnerable to oxidative damage. medscape.com A decrease in total glutathione concentrations in the substantia nigra has been observed in the preclinical stages of PD. nih.govoup.com This loss of glutathione occurs years before the onset of motor symptoms. nih.gov The reduction in glutathione levels is associated with the severity of the disease. annarborholistichealth.com

Table 1: Research Findings on this compound in Neurodegenerative Disorders

| Disorder | Key Finding | Implication | Reference |

|---|---|---|---|

| Alzheimer's Disease | Significantly reduced glutathione (GSH) levels in the hippocampus and frontal cortices of AD patients. | Regional GSH depletion mirrors disease progression. | researchgate.net |

| Alzheimer's Disease | Decreased glutathione peroxidase (GPX) activity in erythrocytes and plasma of AD patients. | Impaired antioxidant defense contributes to AD pathogenesis. | mdpi.com |

| Parkinson's Disease | Depletion of total glutathione in the substantia nigra is an early event in the disease. | Glutathione deficiency is a potential therapeutic target. | nih.govoup.com |

| Parkinson's Disease | The level of glutathione reduction correlates with the severity of PD. | Glutathione status could be a biomarker for disease progression. | annarborholistichealth.com |

Cardiovascular Diseases and Cardiac Function

The glutathione redox system is crucial for maintaining cardiovascular health. An imbalance, characterized by an increase in this compound, is implicated in the development and progression of cardiovascular diseases (CVD). medscape.com This redox imbalance can lead to endothelial dysfunction, the oxidation of lipids, arterial stiffness, and disruptions in heart rhythm. researchgate.net

In conditions such as atherosclerosis, oxidative stress contributes to vascular damage. Studies have shown that while reduced glutathione levels may not differ significantly between healthy individuals and those with CVD, there are notable changes in the concentration of GSSG and other related thiols. oup.com The ratio of reduced to oxidized glutathione is considered a more sensitive marker of oxidative stress in cardiovascular contexts. annarborholistichealth.com